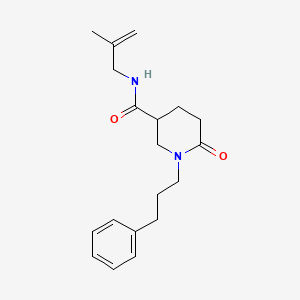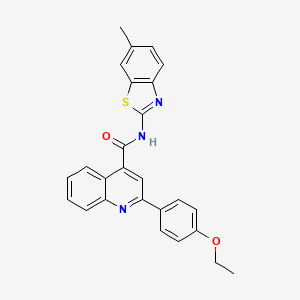
N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It was first synthesized in 2003 by the Italian pharmaceutical company, Istituto di Ricerche Farmacologiche Mario Negri. Since then, URB597 has gained significant attention from the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide increases the levels of endocannabinoids in the brain, which can lead to a reduction in pain, anxiety, and depression.
Biochemical and Physiological Effects:
N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of anandamide, a type of endocannabinoid, in the brain, which can lead to a reduction in pain and anxiety. It has also been shown to increase the levels of dopamine in the brain, which can lead to a reduction in depression and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is its specificity for FAAH, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is its short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide. One area of interest is the use of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in the treatment of addiction, particularly to opioids. Another area of interest is the use of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in the treatment of anxiety disorders. Additionally, there is potential for the development of new FAAH inhibitors based on the structure of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide.
Métodos De Síntesis
The synthesis of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide involves a multi-step process that starts with the reaction of piperidine with 3-phenylpropanal to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 2-methyl-2-propen-1-ol and acetic anhydride to form the final product, N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including pain management, anxiety disorders, and addiction. It has been shown to increase the levels of endocannabinoids in the brain, which are known to play a role in regulating pain, anxiety, and mood.
Propiedades
IUPAC Name |
N-(2-methylprop-2-enyl)-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-15(2)13-20-19(23)17-10-11-18(22)21(14-17)12-6-9-16-7-4-3-5-8-16/h3-5,7-8,17H,1,6,9-14H2,2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNZUUYJMFLRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)C1CCC(=O)N(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylprop-2-en-1-yl)-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethyl-3-methyl-4-quinolinyl)-2-[4-(2-oxo-2-phenylethyl)-1-piperazinyl]acetamide oxalate](/img/structure/B5144452.png)


![N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5144473.png)

![2-(1H-benzimidazol-2-ylthio)-N-naphtho[1,2-d][1,3]thiazol-2-ylacetamide](/img/structure/B5144486.png)
![methyl 5-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5144501.png)
![8-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5144514.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5144536.png)
![2-(4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B5144538.png)
![2-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5144545.png)
![5-[(2-phenoxypropanoyl)amino]isophthalic acid](/img/structure/B5144553.png)
